Lipophilicity (XLogP) Comparison: 7-Fluoro-3-carboxylic Acid vs. Non-Fluorinated Parent and 4-Carboxylic Acid Regioisomer
The target compound exhibits a computed XLogP3-AA of 1.7 [1], which is 0.52 log units higher than the non-fluorinated parent 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (logP = 1.18) [2] and 1.0 log unit lower than the 4-carboxylic acid regioisomer (logP = 2.70) . This intermediate lipophilicity profile positions 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid as a privileged starting point for optimizing both membrane permeability and aqueous solubility of derived drug candidates.
| Evidence Dimension | Lipophilicity (logP / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | Non-fluorinated parent (CAS 2003-79-4): logP = 1.18; 4-COOH regioisomer (CAS 1227465-79-3): logP = 2.70 |
| Quantified Difference | ΔlogP = +0.52 vs. non-fluorinated parent; ΔlogP = -1.00 vs. 4-COOH regioisomer |
| Conditions | Computed values: XLogP3-AA (PubChem) for target; logP (Chembase) for non-fluorinated parent; logP (Hit2Lead) for 4-COOH isomer |
Why This Matters
For procurement decisions, this intermediate logP value means the target compound provides a balanced starting point for lead optimization—more cell-permeable than the non-fluorinated parent yet less hydrophobic than the 4-carboxylic acid isomer, reducing the risk of poor solubility or high metabolic clearance in downstream candidates.
- [1] PubChem CID 22690284. 7-Fluoro-1,2-dihydro-2-oxo-3-quinolinecarboxylic acid. Computed Properties: XLogP3-AA = 1.7. https://pubchem.ncbi.nlm.nih.gov/compound/22690284 (accessed 2026-04-24). View Source
- [2] Chembase.cn. 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS 2003-79-4). logP = 1.1843854. https://en.chembase.cn (accessed 2026-04-24). View Source
